Dodeca-2,10-diene-1,12-diol

ROCM ruthenium catalysis α,ω-diene-diol synthesis

Dodeca-2,10-diene-1,12-diol (CAS 72312-54-0) is a linear C12 α,ω-diene-diol monomer with a molecular formula of C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. It belongs to a small class of terminally di-functionalized long-chain dienes that serve as versatile building blocks for acyclic diene metathesis (ADMET) polymerization and as precursors to α,ω-dicarboxylic acid derivatives.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 72312-54-0
Cat. No. B14459362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-2,10-diene-1,12-diol
CAS72312-54-0
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESC(CCCC=CCO)CCC=CCO
InChIInChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2
InChIKeyHPABSAOLGBMKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-2,10-diene-1,12-diol (CAS 72312-54-0) – Core Chemical Identity and Procurement Context


Dodeca-2,10-diene-1,12-diol (CAS 72312-54-0) is a linear C12 α,ω-diene-diol monomer with a molecular formula of C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It belongs to a small class of terminally di-functionalized long-chain dienes that serve as versatile building blocks for acyclic diene metathesis (ADMET) polymerization and as precursors to α,ω-dicarboxylic acid derivatives. The compound is structurally related to, but functionally distinct from, 1,12-dodecanediol (a saturated analog), 2,10-dodecadiene (a non-hydroxylated diene), and the Z,Z-stereoisomer (CAS 72312-58-4) [1]. Its commercial availability is primarily through specialty chemical suppliers for research and development purposes, with typical catalog purity specifications meeting the analytical requirements for polymer synthesis and organic methodology development [2].

Why Substituting Dodeca-2,10-diene-1,12-diol with Simpler Analogs Undermines Polymer Architecture Control


In applications requiring step-growth polymerization via acyclic diene metathesis (ADMET) or the synthesis of telechelic prepolymers, the simultaneous presence of terminal hydroxyl groups and internal unsaturation at precisely the 2- and 10-positions is non-negotiable. Substituting Dodeca-2,10-diene-1,12-diol with 1,12-dodecanediol eliminates the reactive diene moiety, precluding ADMET polymerization altogether. Conversely, 2,10-dodecadiene lacks terminal hydroxyl functionality, rendering it incapable of participating in polycondensation reactions that require diol monomers . Even the Z,Z-stereoisomer (CAS 72312-58-4) introduces configurational differences that can alter polymer crystallinity and thermal properties relative to the E,E or mixed-configuration product [1]. These structural nuances mean that replacement with a near-neighbor compound inevitably compromises the intended reaction pathway, cross-link density, or material property profile that the specific 2,10-diene-1,12-diol architecture enables [2].

Quantitative Differentiation Evidence for Dodeca-2,10-diene-1,12-diol Against Closest Structural Analogs


Synthetic Accessibility via Ring-Opening Cross-Metathesis (ROCM) Compared to Conventional Multi-Step Routes

The synthesis of dodeca-2,10-diene-1,12-diol can be achieved through the ring-opening cross-metathesis of cyclooctene with an appropriate functionalized olefin under ruthenium-catalyzed conditions, followed by reduction. The patented ROCM methodology for the closely related dodeca-2,10-diene-1,12-dicarboxylic acid demonstrates that the unsaturation can be installed with high regioselectivity at the 2- and 10-positions in a single pot at high substrate concentrations, with the unsaturated diacid precipitating directly from the reaction mixture [1]. In contrast, the saturated analog 1,12-dodecanediol requires multi-step routes starting from lauric acid or dodecanedioic acid involving high-pressure hydrogenation, while non-hydroxylated 2,10-dodecadiene is typically produced via Wittig olefination or elimination routes that necessitate additional functional group interconversion steps to install hydroxyl termini . The ROCM approach offers a more atom-economical entry to the 2,10-diene-1,12-diol scaffold compared to these alternative sequences.

ROCM ruthenium catalysis α,ω-diene-diol synthesis atom economy

Stereochemical Identity: Configurationally Defined (Z,Z)-Isomer Versus Mixed-Configuration Product for Crystallinity-Sensitive Applications

The (Z,Z)-stereoisomer of dodeca-2,10-diene-1,12-diol (CAS 72312-58-4) is a distinctly cataloged compound with predicted boiling point of 170–200 °C at 0.01 Torr and predicted density of 0.949 ± 0.06 g/cm³ [1]. The target compound (CAS 72312-54-0), in contrast, is specified without a fixed stereochemical descriptor in standard supplier listings, indicating it may be supplied as a mixed-configuration product or as the thermodynamically favored E,E/E,Z mixture . In ADMET polymerization, the configuration of internal double bonds in the monomer directly influences the crystallizability and melting temperature of the resulting unsaturated polyester, as demonstrated for analogous α,ω-diene monomers where E-configuration content correlates positively with polymer melting point [2]. Users requiring reproducible polymer morphology must therefore specify the exact stereochemical composition and verify it analytically.

stereochemistry polymer crystallinity isomer purity thermal properties

Functional Group Orthogonality: Simultaneous Diene and Diol Reactivity Compared to Mono-Functional Analogs

Dodeca-2,10-diene-1,12-diol uniquely presents two chemically orthogonal reactive sites on a single C12 backbone: terminal primary hydroxyl groups capable of esterification/urethane formation, and internal double bonds capable of metathesis, thiol-ene addition, or epoxidation . This orthogonality enables sequential or simultaneous polymerization strategies without protecting group chemistry. The closest commercially relevant comparator is 1,12-dodecanediol, which retains the diol functionality but is devoid of internal unsaturation, thereby limiting its utility to step-growth polycondensation (polyesters, polyurethanes) without the option of post-polymerization cross-linking via the backbone double bonds . In polyurethane-polyester hybrid systems, the internal diene moiety of dodeca-2,10-diene-1,12-diol provides a latent cross-linking site that 1,12-dodecanediol completely lacks, enabling dual-cure formulations where the urethane network is formed first, followed by peroxide- or UV-initiated cross-linking through the diene groups .

orthogonal reactivity ADMET polymerization telechelic polymer cross-linking

Highest-Confidence Application Scenarios for Dodeca-2,10-diene-1,12-diol Based on Available Evidence


ADMET Polymerization Monomer for Unsaturated Polyesters with Tunable Crystallinity

Dodeca-2,10-diene-1,12-diol is purpose-built as an α,ω-diene-diol monomer for acyclic diene metathesis (ADMET) polymerization. When polymerized with a suitable metathesis catalyst such as a Grubbs second-generation complex, the terminal hydroxyl groups can be pre-functionalized (e.g., acetylated) or retained for subsequent polycondensation, while the internal 2,10-diene system undergoes metathetic coupling to build the polymer backbone. The resulting polyethylene-like unsaturated polyesters exhibit crystallinity and melting transitions whose values are directly tunable through the E/Z ratio of the starting diol monomer [1]. This scenario is directly enabled by the structural evidence of regio- (positions 2 and 10) and stereochemical differentiation of the compound.

Precursor to α,ω-Dicarboxylic Acid via Oxidation of Diene-Diol

The patent literature explicitly demonstrates the synthetic pathway from cyclooctene to dodeca-2,10-diene-1,12-dicarboxylic acid via ROCM [2]. Dodeca-2,10-diene-1,12-diol can serve as the reduced analog in this synthetic manifold, convertible to the diacid or retained as the diol depending on the downstream application. The diacid represents a platform intermediate for long-chain polyamides (e.g., nylon-12 analogs), corrosion inhibitors, and high-performance lubricant esters. This scenario is supported by the cross-study comparable synthetic evidence from EP 2294046 A1.

Dual-Cure Resin Component in Coatings and Adhesives Formulation

The orthogonal functionality of dodeca-2,10-diene-1,12-diol—primary hydroxyl groups for urethane or ester bond formation, plus internal double bonds for subsequent radical or thiol-ene cross-linking—makes it a candidate for staged curing systems . In a coating formulation, the diol can first react with a polyisocyanate to build a thermoplastic polyurethane network, followed by UV- or peroxide-initiated cross-linking through the backbone diene units to achieve a thermoset film with enhanced solvent resistance. This scenario derives from the class-level inference of orthogonal diene-diol reactivity; users should independently verify the curing kinetics and final film properties with their specific formulation.

Configurational Isomer Reference Standard for Analytical Method Development

Given the existence of the separately cataloged (Z,Z)-stereoisomer (CAS 72312-58-4) with distinct predicted physical properties (boiling point 170–200 °C at 0.01 Torr, density 0.949 g/cm³) [3], dodeca-2,10-diene-1,12-diol (CAS 72312-54-0) can serve as a reference standard or starting material for chromatographic method development aimed at resolving configurational isomers of long-chain diene-diols. Analytical laboratories supporting polymer quality control or pheromone-related research may require both CAS numbers to establish retention time libraries and calibrate isomer-specific quantification methods.

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